Propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt
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Overview
Description
Propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt is a chemical compound with the molecular formula C17H32N2O3Na. This compound is known for its unique structure, which includes a propanoic acid moiety linked to a nonyl-substituted imidazole ring via an ethoxy bridge. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring, which is achieved by reacting nonylamine with glyoxal and ammonium acetate under reflux conditions.
Ethoxylation: The imidazole derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Carboxylation: The ethoxylated imidazole is further reacted with chloroacetic acid to introduce the propanoic acid moiety.
Neutralization: Finally, the carboxylic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity and protein function. The ethoxy and propanoic acid moieties contribute to the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-
- Propanoic acid, 3-(2-(4,5-dihydro-2-decyl-1H-imidazol-1-yl)ethoxy)-
- Propanoic acid, 3-(2-(4,5-dihydro-2-octyl-1H-imidazol-1-yl)ethoxy)-
Uniqueness
The uniqueness of propanoic acid, 3-(2-(4,5-dihydro-2-nonyl-1H-imidazol-1-yl)ethoxy)-, sodium salt lies in its specific nonyl substitution on the imidazole ring, which imparts distinct hydrophobic properties and influences its interaction with biological molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role.
Properties
CAS No. |
70942-02-8 |
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Molecular Formula |
C17H31N2NaO3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
sodium;3-[2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C17H32N2O3.Na/c1-2-3-4-5-6-7-8-9-16-18-11-12-19(16)13-15-22-14-10-17(20)21;/h2-15H2,1H3,(H,20,21);/q;+1/p-1 |
InChI Key |
QGOFFVAZDNBEDA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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